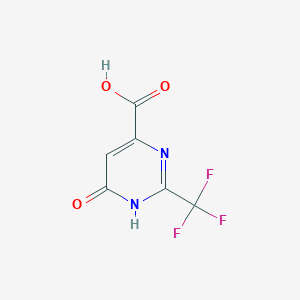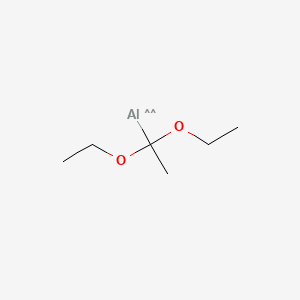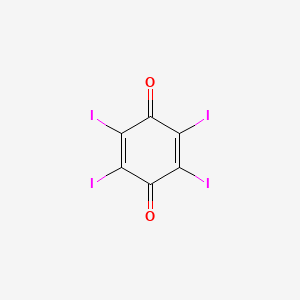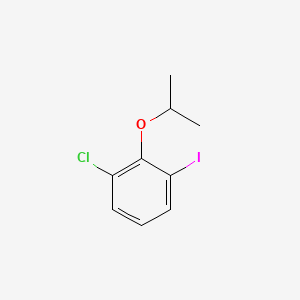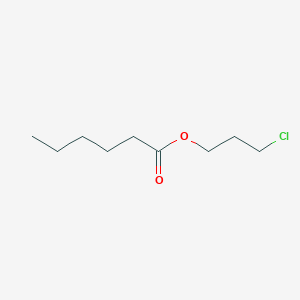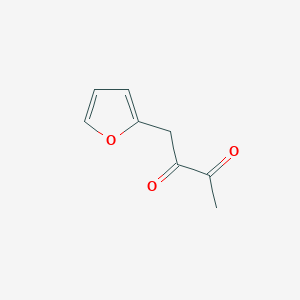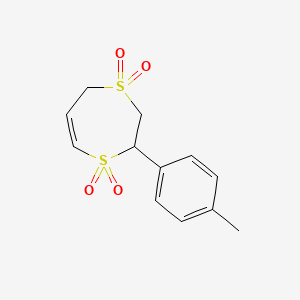
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide is a chemical compound that belongs to the class of dithiepine derivatives These compounds are characterized by a seven-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with a dithiol compound in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-dithiepine-1,1,4,4-tetroxide: Lacks the 4-methylphenyl group.
2,3-Dihydro-2-phenyl-1,4-dithiepine-1,1,4,4-tetroxide: Contains a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions
Eigenschaften
Molekularformel |
C12H14O4S2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3 |
InChI-Schlüssel |
YCFMVBSPPADMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





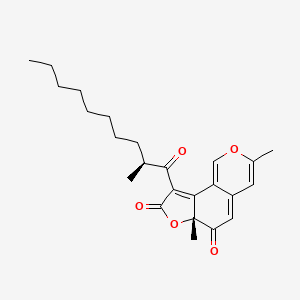

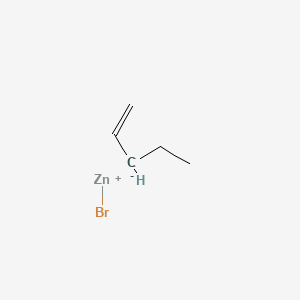
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
